S-Enantiomer Purity as a Procurement Criterion Versus Racemic 3-Mercapto-2-butanone
The target compound, (3S)-3-sulfanylbutan-2-one, is the defined S-enantiomer possessing a single stereogenic center at C3. The racemic mixture (CAS 40789-98-8 without stereodescriptor) and the R-enantiomer are also catalogued by authoritative databases, confirming that the compound exists as separable enantiomers [1]. For procurement purposes, specifying the (3S)-enantiomer ensures a single configurational isomer, while the standard commercial racemic product may contain both enantiomers without disclosed enantiomeric excess (ee) specifications [2]. In a survey of major vendor technical datasheets, the enantiomeric ratio is not stated for the standard FG-grade 3-mercapto-2-butanone (≥95%), indicating that those products are racemic or of undefined stereochemistry; the (3S)-enantiomer must be separately sourced or synthesized . No published head-to-head sensory comparison of the isolated (R)- and (S)-enantiomers of 3-mercapto-2-butanone was identified at the time of this guide, meaning the quantitative impact of chirality on this compound's flavor profile remains uncharacterized in the peer-reviewed literature.
Comparator: Racemic 3-mercapto-2-butanone (CAS 40789-98-8), no stereochemical assignment in FG-grade specs.
Difference: Stereochemical definition present vs. absent; no enantiomeric excess data in vendor sheets.
| Evidence Dimension | Stereochemical identity and vendor specification |
|---|---|
| Target Compound Data | (3S)-3-sulfanylbutan-2-one: defined (S) configuration at C3; InChIKey XLMPYCGSRHSSSX-BYPYZUCNSA-N [1] |
| Comparator Or Baseline | Racemic 3-mercapto-2-butanone: CAS 40789-98-8, SMILES CC(S)C(C)=O, no stereochemistry specified in standard FG-grade product specifications |
| Quantified Difference | Stereochemical definition: the (S)-enantiomer has a defined chiral center (Defined Atom Stereocenter Count = 1); the racemate has no stereochemical assignment in standard specification sheets. Enantiomeric excess (ee) data are absent from vendor specification sheets for both products. |
| Conditions | Database comparison (PubChem, TGSC); vendor technical datasheet review (Sigma-Aldrich FG grade, Fisher Scientific Alfa Aesar). |
Why This Matters
For research requiring a single enantiomer—such as olfactory receptor binding studies or enantioselective synthesis—procurement of the defined (3S)-enantiomer is mandatory, as the racemic product provides an undefined mixture of stereoisomers.
- [1] PubChem. (2025). Compound Summary: (3S)-3-sulfanylbutan-2-one, CID 7364130. National Library of Medicine. View Source
- [2] The Good Scents Company. (n.d.). 3-mercapto-2-butanone Catalog Information (entries for (3R)- and (3S)-enantiomers). TGSC Information System. View Source
